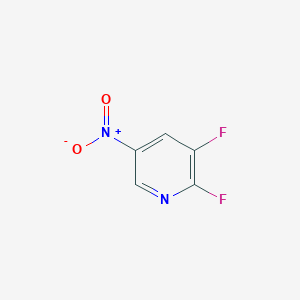

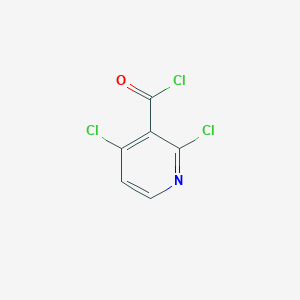

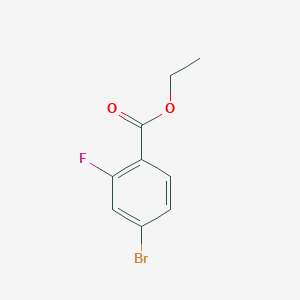

![molecular formula C8H5F2N3O2 B1322175 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole CAS No. 97273-25-1](/img/structure/B1322175.png)

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to various other benzimidazole derivatives that have been synthesized and studied for their diverse chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of a related compound, 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole, was accomplished in four stages starting from barium [14C] carbonate, indicating the possibility of incorporating radioisotopes for tracing or imaging applications . Another synthesis approach for a benzimidazole derivative, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, involved a one-pot nitro reductive cyclization method, which could potentially be adapted for the synthesis of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. For example, the crystal structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate revealed that the molecule is approximately planar, and the crystal structure is stabilized by hydrogen bonds, forming sheets parallel to a plane . This planarity and the ability to form hydrogen bonds could be relevant to the molecular structure analysis of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides involved the introduction of fluorine atoms into the benzene ring, which significantly affected the acidity and redox properties of the compounds . This suggests that the difluoromethyl group in 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole could similarly influence its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the introduction of nitro groups and other substituents can affect the planarity of the molecule, as seen in the case of 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, where the nitro groups are twisted with respect to the ring planes . The presence of substituents like the difluoromethyl group in 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole is likely to affect its physical properties, such as solubility and melting point, as well as its chemical properties, including acidity and reactivity.

科学的研究の応用

Antihypertensive Activities

Research has shown that derivatives of 5-nitro benzimidazole, closely related to 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole, exhibit significant antihypertensive effects. For example, a compound synthesized using 5-nitro benzimidazole demonstrated high affinity for the angiotensin II type 1 receptor, leading to a significant decrease in mean blood pressure in spontaneously hypertensive rats (Zhu et al., 2014). Another study highlighted the vasorelaxant activity and antihypertensive effects of benzo[d]imidazole derivatives (Navarrete-Vázquez et al., 2010).

Solid-Phase Synthesis

A method for the solid-phase synthesis of 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one derivatives, using building blocks related to 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole, has been developed. This methodology allows for the preparation of a variety of these compounds from commercially available materials (Messina et al., 2014).

Microwave-Assisted Synthesis

Researchers have used a microwave-assisted synthetic approach to create benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, demonstrating an efficient and diverse way of synthesizing benzimidazole derivatives (Chanda et al., 2012).

Antimicrobial and Antitubercular Activity

Novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules, related to 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole, have been synthesized and shown to exhibit potent antimicrobial and anti-tubercular activities. Some of these compounds were found to be more potent than standard drugs against Mycobacterium tuberculosis (Shruthi et al., 2016).

Chemical Kinetics and Thermodynamics

Studies have been conducted on the kinetics and mechanism of reactions involving 5-nitro-1H-benzo[d]imidazole, offering insights into the thermodynamics and kinetic properties of these reactions (Mohammadi et al., 2017).

Antiparasitic Activity

Nitroimidazoles, a group that includes 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole, have shown significant antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The potential of these compounds in designing new antichagasic drugs has been highlighted (Velez et al., 2022).

Synthesis and Anticancer Activity

Research on 4-nitroimidazole derivatives, closely related to 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole, has demonstrated significant anticancer properties. These compounds have shown inhibitory potency against various human cancer cell lines (Al-Soud et al., 2021).

将来の方向性

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

特性

IUPAC Name |

2-(difluoromethyl)-6-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-7(10)8-11-5-2-1-4(13(14)15)3-6(5)12-8/h1-3,7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYBCQBMLAMMSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621889 |

Source

|

| Record name | 2-(Difluoromethyl)-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole | |

CAS RN |

97273-25-1 |

Source

|

| Record name | 2-(Difluoromethyl)-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

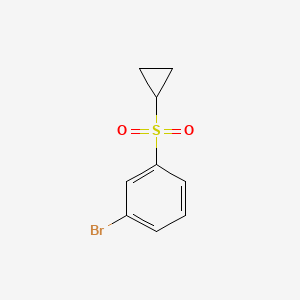

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)